![molecular formula C18H22ClN3O2 B5370755 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5370755.png)
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. In
Mécanisme D'action
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide works by binding to the active site of BTK and preventing its activation. This, in turn, inhibits the downstream signaling pathways that contribute to cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is its high potency and selectivity for BTK, which makes it a promising candidate for cancer treatment. However, one limitation is that its efficacy may be limited to certain types of cancer that are dependent on BTK signaling.
Orientations Futures
There are several future directions for research on 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide. One area of interest is its potential use in combination with other cancer treatments to enhance their efficacy. Another area of research is the development of this compound analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for this compound in cancer patients.
In conclusion, this compound is a promising compound with potential applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a cancer treatment.
Méthodes De Synthèse
The synthesis of 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide involves a multi-step process that begins with the reaction of 3-chlorobenzylamine with 2-furylacetic acid to form 2-[4-(3-chlorobenzyl)-1-furyl]acetic acid. This intermediate is then reacted with piperazine to form the final product, this compound.
Applications De Recherche Scientifique
2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been found to be a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of certain types of cancer, such as lymphoma and leukemia. As such, this compound has been investigated as a potential treatment for these cancers.
Propriétés
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-16-4-1-3-15(11-16)13-21-6-8-22(9-7-21)14-18(23)20-12-17-5-2-10-24-17/h1-5,10-11H,6-9,12-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBJVTXPNKGIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.